molecular formula C22H20F3N3O3S B319715 N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B319715
M. Wt: 463.5 g/mol
InChI Key: LCSKVYQCUOXBJO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including methoxy, phenyl, pyrimidinyl, and sulfanyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Phenyl Group: This step might involve a Suzuki coupling reaction using a phenylboronic acid derivative.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to form the desired amide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield corresponding aldehydes or acids, while reduction of the amide bond might yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness might translate to different reactivity, stability, and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C22H20F3N3O3S/c1-13(20(29)26-16-10-9-15(30-2)11-18(16)31-3)32-21-27-17(14-7-5-4-6-8-14)12-19(28-21)22(23,24)25/h4-13H,1-3H3,(H,26,29)

InChI Key

LCSKVYQCUOXBJO-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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